(3-Hydroxyphenyl)(piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxyphenyl)(piperazin-1-yl)methanone is an organic compound that belongs to the family of piperazine derivatives. It is a white crystalline powder that is soluble in water, ethanol, and DMSO. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxyphenyl)(piperazin-1-yl)methanone typically involves the reaction of 3-hydroxybenzoyl chloride with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxyphenyl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of 3-hydroxyphenylmethanol.
Substitution: Formation of 3-chlorophenyl or 3-bromophenyl derivatives.
Scientific Research Applications
(3-Hydroxyphenyl)(piperazin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of monoacylglycerol lipase (MAGL), which is involved in the degradation of endocannabinoids.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases, cancer, and chronic pain due to its enzyme inhibitory properties.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of (3-Hydroxyphenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, as a MAGL inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of monoacylglycerols into free fatty acids and glycerol. This inhibition leads to increased levels of endocannabinoids, which can modulate various physiological processes such as pain perception, inflammation, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Phenyl(piperazin-1-yl)methanone: Lacks the hydroxyl group, which may affect its solubility and reactivity.
3-Hydroxyphenylacetamide: Contains an amide group instead of a piperazine ring, leading to different chemical properties and biological activities.
Uniqueness
(3-Hydroxyphenyl)(piperazin-1-yl)methanone is unique due to the presence of both a hydroxyl group and a piperazine ring, which confer distinct chemical reactivity and biological activity. The hydroxyl group enhances its solubility in polar solvents, while the piperazine ring allows for interactions with various biological targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
(3-hydroxyphenyl)-piperazin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-10-3-1-2-9(8-10)11(15)13-6-4-12-5-7-13/h1-3,8,12,14H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHVBQVWMYCMNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.